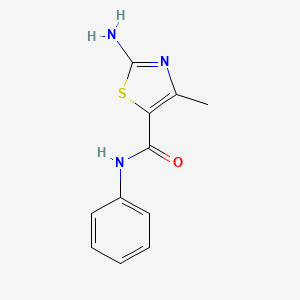

2-Amino-4-methyl-N-phenylthiazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-9(16-11(12)13-7)10(15)14-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACOMUHPQMDEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21452-14-2 | |

| Record name | Amicarthiazol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21452-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21452-14-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide"

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have driven extensive research into their synthesis and functionalization.[3][4] This guide provides a comprehensive overview of a robust synthetic route to this compound, a compound of interest for further derivatization and biological screening. Furthermore, it details the essential analytical techniques for its thorough characterization, ensuring structural integrity and purity. The methodologies presented herein are grounded in established chemical principles and supported by spectroscopic data from related structures.

Synthesis of this compound

The synthesis of the target compound can be efficiently achieved through a multi-step process that culminates in a Hantzsch-type thiazole synthesis. This classical approach involves the condensation of an α-halocarbonyl compound with a thioamide.[5][6] An alternative and often high-yielding approach is a modified Gewald reaction, which can also be adapted for thiazole synthesis.[7][8] The following protocol outlines a reliable synthetic pathway.

Synthetic Workflow Overview

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate

-

To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane, add sulfuryl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Dissolve the crude ethyl 2-chloro-3-oxobutanoate (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.[9]

Step 3: Hydrolysis to 2-Amino-4-methylthiazole-5-carboxylic acid

-

Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 M).

-

Heat the mixture to 50-60 °C and stir until a clear solution is formed.

-

Cool the reaction mixture and acidify with hydrochloric acid (1 M) to a pH of 3-4.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from methanol to yield 2-amino-4-methylthiazole-5-carboxylic acid.[10]

Step 4: Amide Coupling to form this compound

-

To a stirred solution of 2-amino-4-methylthiazole-5-carboxylic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and a base like triethylamine (1.5 eq).

-

After 15-20 minutes, add aniline (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the final product, this compound.

Characterization of this compound

A comprehensive spectroscopic analysis is crucial to confirm the chemical structure and assess the purity of the synthesized compound.[11][12] The following techniques are recommended for a thorough characterization.

Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure.[11]

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[11]

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (thiazole) | ~2.5 | Singlet | 3H |

| -NH₂ (thiazole) | ~7.0-7.5 | Broad Singlet | 2H |

| Aromatic-H (phenyl) | ~7.1-7.8 | Multiplet | 5H |

| -NH (amide) | ~9.5-10.5 | Singlet | 1H |

¹³C NMR Spectroscopy:

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₃ | ~15-20 |

| C4 (thiazole) | ~140-145 |

| C5 (thiazole) | ~110-115 |

| C=O (amide) | ~160-165 |

| Aromatic-C (phenyl) | ~120-140 |

| C2 (thiazole) | ~165-170 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M+): For C₁₁H₁₁N₃OS, the calculated molecular weight is approximately 233.06 g/mol . A high-resolution mass spectrum should show a peak corresponding to this mass.

-

Fragmentation: Common fragmentation patterns for thiazole derivatives may involve cleavage of the amide bond and fragmentation of the thiazole ring.[13]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.[14]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium |

| N-H Stretch (amide) | 3100-3300 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=O Stretch (amide) | 1650-1680 | Strong |

| C=N Stretch (thiazole) | 1580-1620 | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which is a crucial indicator of its purity. The experimental values should be within ±0.4% of the theoretical values.

Theoretical Composition for C₁₁H₁₁N₃OS:

-

Carbon (C): 56.63%

-

Hydrogen (H): 4.75%

-

Nitrogen (N): 18.01%

-

Sulfur (S): 13.74%

Conclusion

This guide has detailed a systematic and efficient approach for the synthesis of this compound, a molecule with potential applications in drug discovery and development. The described synthetic protocol, based on well-established reactions, provides a clear pathway for obtaining the target compound. Furthermore, the comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of its structure and purity. By adhering to these methodologies, researchers can confidently synthesize and validate this and similar thiazole derivatives for further investigation.

References

-

Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. Available at: [Link]

-

Scilit. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2011). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 16(12), 10186–10196. Available at: [Link]

-

Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., Taylor, R. C., Besra, G. S., & McHugh, T. D. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Available at: [Link]

-

MDPI. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]

-

ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and computational insight. Retrieved from [Link]

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-phenyl-5-methylthiazole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2007). Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

ResearchGate. (2018). (PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Retrieved from [Link]

-

National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

OUCI. (n.d.). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

PubMed. (n.d.). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Retrieved from [Link]

-

Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazole formation through a modified Gewald reaction. [repository.cam.ac.uk]

- 9. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 10. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Given the scarcity of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established analytical methodologies to present a robust predictive profile. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the determination of key physicochemical parameters, a plausible synthetic route, and an in-depth discussion of its predicted spectral characteristics. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the empirical validation of the predicted properties.

Introduction and Molecular Structure

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antimicrobial to anticancer agents.[1][2] The title compound, this compound, incorporates several key pharmacophoric features: a 2-aminothiazole ring, a methyl group at the 4-position, and an N-phenylcarboxamide moiety at the 5-position. These substitutions are anticipated to significantly influence the molecule's physicochemical properties, thereby impacting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₁N₃OS

-

Molecular Weight: 233.29 g/mol

-

Canonical SMILES: CC1=C(C(=O)NC2=CC=CC=C2)SC(=N1)N

The structural features of this molecule, particularly the presence of hydrogen bond donors (the amino and amide groups) and acceptors (the amide carbonyl and thiazole nitrogen), alongside a lipophilic phenyl ring, suggest a compound with a nuanced solubility and permeability profile.

Predicted Physicochemical Properties

In the absence of direct experimental data, the following physicochemical properties are predicted based on the analysis of structurally similar compounds and the application of cheminformatics principles.[3][4] These values provide a foundational dataset for guiding experimental design and formulation development.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 180 - 220 | Influences solubility, stability, and formulation choices. A crystalline solid with a defined melting point is generally preferred for pharmaceutical development. |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | A critical determinant of bioavailability. Low aqueous solubility can be a major hurdle in drug development. |

| Lipophilicity (LogP) | 2.0 - 3.0 | Affects membrane permeability, protein binding, and metabolism. A balanced LogP is often sought for oral drug candidates. |

| pKa (acidic) | 9.0 - 10.0 (Amide N-H) | The amide proton is weakly acidic. |

| pKa (basic) | 3.0 - 4.0 (Thiazole N) | The thiazole nitrogen is weakly basic. |

| pKa (basic) | 4.5 - 5.5 (Amino group) | The 2-amino group is the most basic site. |

Synthesis and Characterization

A plausible and efficient synthetic route to this compound is proposed, commencing from readily available starting materials. This multi-step synthesis is based on established methodologies for the formation of the 2-aminothiazole core and subsequent amidation.[2][5]

Caption: Proposed two-step synthesis of the target molecule.

Characterization: The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its identity and purity.

-

¹H NMR: Expected signals would include a singlet for the methyl protons, aromatic protons of the phenyl ring, and distinct signals for the amino and amide protons.

-

¹³C NMR: The spectrum should show characteristic peaks for the thiazole ring carbons, the amide carbonyl, the methyl group, and the phenyl ring carbons.

-

FTIR: Key vibrational bands are expected for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and characteristic absorptions for the aromatic and thiazole rings.[6]

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, along with a characteristic fragmentation pattern.[7]

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point provides an indication of the purity and crystalline nature of the compound. A sharp melting range is characteristic of a pure substance.[1][8]

Caption: Workflow for melting point determination.[9]

Step-by-Step Protocol:

-

Ensure the sample is dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.[10]

-

Heat the sample rapidly to approximately 15°C below the predicted melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound in a given solvent.[11]

Caption: Shake-flask method for solubility determination.

Step-by-Step Protocol:

-

Add an excess amount of the compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully remove an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the solubility from the measured concentration.

pKa Determination (Potentiometric Titration)

Rationale: The ionization constant (pKa) is crucial for predicting a compound's behavior in different pH environments, such as the gastrointestinal tract and the bloodstream.[12] Potentiometric titration is a reliable method for its determination.[13]

Step-by-Step Protocol:

-

Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., water with a co-solvent if necessary).

-

Calibrate a pH meter with standard buffers.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa values.

-

Record the pH after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Repeat the titration with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine any acidic pKa values.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of this compound. The outlined synthesis and detailed experimental protocols offer a clear path for the empirical validation of the predicted data. A thorough understanding of these fundamental properties is paramount for the rational design of future studies and the potential development of this promising scaffold into a viable therapeutic agent. The integration of predictive methods with established experimental workflows, as detailed in this guide, represents a robust and efficient approach in modern drug discovery.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]

-

Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016, April 13). ResearchGate. Retrieved from [Link]

- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.

-

pKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025, August 29). ResearchGate. Retrieved from [Link]

-

Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023, March 6). National Institutes of Health. Retrieved from [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (n.d.). PLOS One. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

The in silico physicochemical properties of thiazole derivatives... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (n.d.). MDPI. Retrieved from [Link]

-

FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B. (n.d.). ResearchGate. Retrieved from [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Derivatives from Thiazole Derivative. (2021, November 17). ResearchGate. Retrieved from [Link]

-

Synthesis and in-silico evaluation of some new 2,4-disubstituted thiazole derivatives. (n.d.). Retrieved from [Link]

-

Efficient Synthesis and Characterization of Thiazole Derivative. (n.d.). JETIR Research Journal. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (2013, August 8). National Institutes of Health. Retrieved from [Link]

-

Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024, December 26). National Institutes of Health. Retrieved from [Link]

-

In silico design and synthesis of novel thiazole derivatives as antitubercular agents. (2025, September 20). ResearchGate. Retrieved from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 14). ResearchGate. Retrieved from [Link]

-

for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. (2021, February 15). European Union. Retrieved from [Link]

-

Predicting the pKa of Small Molecules. (n.d.). Matthias Rupp. Retrieved from [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved from [Link]

-

Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Aminothiazole. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. European Journal of Life Sciences » Submission » Synthesis and in-silico evaluation of some new 2,4-disubstituted thiazole derivatives [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. byjus.com [byjus.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

A Technical Guide to the Synthesis and Biological Activity of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on a specific, promising subclass: 2-amino-4-methyl-N-phenylthiazole-5-carboxamide derivatives. We will explore the primary synthetic routes, providing deep mechanistic insights and a field-proven experimental protocol. Furthermore, this guide will synthesize the current understanding of the biological activities of these derivatives, particularly their potential as anticancer agents, by examining structure-activity relationships and potential mechanisms of action.

Introduction: The Significance of the Thiazole Scaffold

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is present in various natural products and synthetic molecules, exhibiting a remarkable diversity of biological effects, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[1][2][3] The 2-aminothiazole core, in particular, has been identified as a novel kinase inhibitor template, leading to the development of potent therapeutics like Dasatinib, a pan-Src family kinase inhibitor used in cancer therapy.[4][5]

The derivatives of this compound are of particular interest due to the synthetic accessibility of the core structure and the vast potential for chemical modification at several key positions. These modifications allow for the fine-tuning of physicochemical properties and biological targets, making this scaffold a fertile ground for drug discovery and development.

Synthesis: The Gewald Three-Component Reaction

A robust and highly convergent method for synthesizing the 2-aminothiazole core is the Gewald three-component reaction.[6][7] This one-pot synthesis is valued for its efficiency, atom economy, and the use of readily available starting materials.

Mechanistic Causality

The Gewald reaction proceeds through a cascade of well-understood steps, the choice of which is critical for a successful synthesis.[7][8]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between an α-methylene ketone (in this case, acetone for the 4-methyl group) and an active methylene compound, typically a cyanoacetamide (e.g., 2-cyano-N-phenylacetamide). The base, often a secondary amine like piperidine or morpholine, deprotonates the α-carbon of the cyanoacetamide, creating a nucleophilic carbanion that attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated intermediate. The choice of a mild base is crucial to favor the condensation without promoting unwanted side reactions.[7][8]

-

Michael Addition of Sulfur: Elemental sulfur (S8) is then added to the reaction mixture. The α,β-unsaturated intermediate undergoes a Michael-type addition of a sulfur nucleophile. The exact mechanism of sulfur addition is complex, but it is believed to involve the opening of the S8 ring to form a polysulfide chain which then adds to the activated double bond.[9]

-

Cyclization and Tautomerization: The resulting sulfur adduct undergoes an intramolecular cyclization. The nucleophilic sulfur attacks the nitrile carbon, forming a five-membered iminothiazolidine ring. This is the key ring-forming step.

-

Aromatization: The intermediate rapidly tautomerizes to achieve the stable aromatic 2-aminothiophene (or thiazole) ring system, which provides the thermodynamic driving force for the reaction.[9]

This sequence provides a direct route to highly substituted 2-aminothiazoles in a single, efficient operation.

Synthesis Workflow Diagram

Caption: General workflow for the Gewald synthesis of the target thiazole core.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 2-amino-4-methyl-N-(4-chlorophenyl)thiazole-5-carboxamide .

Materials:

-

Acetone (10 mmol, 0.73 mL)

-

2-Cyano-N-(4-chlorophenyl)acetamide (10 mmol, 1.95 g)

-

Elemental Sulfur (10 mmol, 0.32 g)

-

Piperidine (2 mmol, 0.2 mL)

-

Ethanol (25 mL)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (25 mL), acetone (10 mmol), and 2-cyano-N-(4-chlorophenyl)acetamide (10 mmol).

-

Addition of Reagents: To the stirred suspension, add elemental sulfur (10 mmol) followed by the catalytic amount of piperidine (2 mmol). The use of a catalyst, rather than stoichiometric amounts of base, is a modern refinement that improves yields and simplifies purification.[8]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product often precipitates from the solution. If not, slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.

-

Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual piperidine and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-4-methyl-N-(4-chlorophenyl)thiazole-5-carboxamide as a solid.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 2-aminothiazole-5-carboxamide scaffold have demonstrated significant potential, primarily as anticancer agents, by targeting various protein kinases.[2][10][11]

Anticancer Activity

Many compounds based on this core structure have been evaluated for their antiproliferative activity against a range of human cancer cell lines, including lung (A549), colon (HT-29), breast (MCF-7), and leukemia (K563).[1][2][12] The primary mechanism often involves the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

A key insight from SAR studies is that the N-phenyl ring of the carboxamide moiety plays a crucial role in binding to the target protein.[4] Substitutions on this ring can dramatically influence potency and selectivity.

Key SAR Observations:

-

Substituents on the N-phenyl ring: Electron-withdrawing groups (e.g., chloro, fluoro) or small alkyl groups (e.g., methyl) at the ortho or meta positions of the N-phenyl ring often enhance activity.[12][13] For instance, an N-(2-chloro-6-methylphenyl) substitution has been shown to be highly effective in certain kinase inhibitor series.[4] This is likely due to favorable hydrophobic interactions and the ability to orient the molecule correctly within the ATP-binding pocket of the target kinase.

-

Modifications at the 2-amino position: Acylation or substitution of the 2-amino group provides another vector for optimization. Attaching side chains, such as those containing piperazine moieties, has been a successful strategy to improve potency and pharmacokinetic properties, as seen in the development of Dasatinib.[12][14]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes representative data for a series of hypothetical derivatives, illustrating the impact of substitution on the N-phenyl ring against various cancer cell lines.

| Compound ID | R-Group (Substitution on N-phenyl) | A549 (Lung) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) |

| 1a | H | > 50 | > 50 | 45.3 |

| 1b | 4-Cl | 15.2 | 21.6[12] | 10.8 |

| 1c | 2-CH₃ | 25.8 | 30.1 | 18.4 |

| 1d | 2-Cl, 6-CH₃ | 2.1 | 2.01[2][13] | 0.016[2] |

| 1e | 3-F, 4-Cl | 1.5 | 3.89[10][15] | 0.5 |

Data is representative and compiled for illustrative purposes based on trends reported in the literature.

Potential Mechanism of Action: Kinase Inhibition

The structural similarity of these compounds to known ATP-competitive kinase inhibitors suggests they act by occupying the ATP-binding site of kinases like Src, Abl, or c-Met.[4][10] By blocking ATP from binding, the kinase is inactivated, thereby inhibiting the downstream signaling pathways that drive cell proliferation and survival.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

The thiazole derivative binds to the ATP pocket of the kinase, preventing phosphorylation and activation of downstream effectors like RAS/RAF/MEK/ERK, ultimately blocking signals that promote cancer cell growth.[10]

Conclusion and Future Directions

The this compound scaffold is a validated and highly tractable starting point for the development of novel therapeutics, particularly in oncology. The Gewald reaction provides a reliable and efficient synthetic entry point to this chemical space. Structure-activity relationship studies consistently show that targeted modifications, especially on the N-phenyl ring and the 2-amino position, can yield compounds with potent and selective biological activity.

Future research should focus on:

-

Expanding Chemical Diversity: Exploring a wider range of substitutions to identify novel interactions with target proteins.

-

Target Deconvolution: Precisely identifying the kinase (or other protein) targets for the most active compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential as viable drug candidates.

This guide provides a foundational framework for researchers aiming to explore and exploit this promising class of molecules in the ongoing search for new and effective medicines.

References

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules. [Link]

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). Archiv der Pharmazie. [Link]

-

Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Semantic Scholar. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

-

Synthesis and Biological Activities of 2‐Amino‐thiazole‐5‐carboxylic Acid Phenylamide Derivatives. Scilit. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. ResearchGate. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). RSC Medicinal Chemistry. [Link]

-

Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. (2016). Scientific Reports. [Link]

-

2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry. [Link]

-

2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry. [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). Molecules. [Link]

-

Gewald synthesis of 2‐aminothiophenes. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. [Link]

-

Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. (2007). Oriental Journal of Chemistry. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2004). Asian Journal of Chemistry. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

-

Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectral Analysis of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide Derivatives

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide framework, in particular, represents a versatile platform for the development of novel therapeutics. Unambiguous structural elucidation is paramount to understanding structure-activity relationships and ensuring the integrity of synthesized compounds. This technical guide provides researchers, chemists, and drug development professionals with an in-depth overview of the primary spectroscopic techniques employed for the characterization of these derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices and data interpretation, grounding all claims in authoritative references. The guide details protocols and expected spectral data for Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, presenting an integrated workflow for confident structural confirmation.

The Core Molecular Structure and Analytical Strategy

The foundational structure of this compound possesses several key functional groups that yield distinct spectroscopic signatures. The primary analytical challenge is to confirm the presence and connectivity of the thiazole ring, the exocyclic amino group, the methyl substituent, and the N-phenyl carboxamide side chain.

Figure 1: Core structure of the target compound family.

An integrated analytical approach is essential for unambiguous characterization. No single technique can provide a complete structural picture. The synergy between methods—identifying functional groups with FT-IR, mapping the proton and carbon skeleton with NMR, confirming molecular weight with MS, and examining the electronic system with UV-Vis—provides a self-validating system for structural proof.

Figure 2: An integrated workflow for spectral analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy is the first line of analysis, offering a rapid and definitive method for identifying key functional groups. The technique measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. Each functional group (e.g., N-H, C=O, C=N) vibrates at a characteristic frequency, providing a molecular "fingerprint." For the title compounds, FT-IR is crucial for confirming the presence of the amide linkage and the primary amine.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Thoroughly grind 1-2 mg of the dried sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000–400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be run first and automatically subtracted.

Data Interpretation: The spectrum should be analyzed for characteristic absorption bands. The presence of a strong C=O stretch and distinct N-H stretches are primary indicators of a successful synthesis.[1][2][3]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Notes |

| Amine (NH₂) | N-H Stretch | 3400 - 3200 (often two bands) | Confirms the 2-amino substituent. The two bands correspond to symmetric and asymmetric stretching. |

| Amide (N-H) | N-H Stretch | 3300 - 3100 (often broad) | Indicates the N-H bond of the carboxamide group. Broadening can occur due to hydrogen bonding. |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Confirms the presence of the N-phenyl ring. |

| Aliphatic C-H | C-H Stretch | 2979 - 2918 | Corresponds to the 4-methyl group.[4] |

| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1640 | A strong, sharp peak is characteristic of the amide carbonyl group.[3][4] |

| Thiazole Ring | C=N & C=C Stretch | 1620 - 1500 | A series of bands indicating the conjugated system of the thiazole ring.[4][5] |

| Thiazole Ring | S-C=N Stretch | 756 - 696 | Helps confirm the integrity of the thiazole heterocycle.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR is the most powerful technique for elucidating the precise molecular structure in solution. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the mapping of the molecular skeleton and atom connectivity.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and because its residual solvent peak does not obscure key signal regions. Amide and amine protons are readily observed in DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Record the ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

-

¹H NMR Specifics: Key acquisition parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds. A D₂O exchange experiment (adding a drop of D₂O to the NMR tube and re-acquiring the spectrum) should be performed to confirm the identity of N-H protons, which will disappear from the spectrum.[6]

-

¹³C NMR Specifics: A proton-decoupled experiment is standard to produce a spectrum with a single peak for each unique carbon atom.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration (proton count), and multiplicity (splitting pattern).

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Amide (CO-NH -Ph) | ~11.3 - 9.4 | Singlet (broad) | This proton is acidic and its signal is often broad. It will disappear upon D₂O exchange.[7][8] |

| Phenyl (Ar-H ) | ~7.8 - 7.2 | Multiplet | The protons on the N-phenyl ring will appear as a complex multiplet. |

| Amine (NH₂ ) | ~7.7 - 6.8 | Singlet (broad) | These two protons are often environmentally equivalent and appear as a broad singlet that disappears on D₂O exchange.[4][6] |

| Methyl (CH₃ ) | ~2.4 - 2.1 | Singlet | A sharp singlet integrating to three protons, confirming the 4-methyl group.[4][7] |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | Thiazole C -2 (C-NH₂) | ~170 - 167 | This carbon, attached to two nitrogen atoms, is highly deshielded and appears far downfield.[4][9] | | Amide (C =O) | ~163 - 159 | The carbonyl carbon of the amide group.[4] | | Thiazole C -4 (C-CH₃) | ~154 - 152 | The substituted carbon of the thiazole ring.[4][9] | | Phenyl (Ar-C ) | ~141 - 117 | Multiple signals corresponding to the carbons of the N-phenyl substituent.[10] | | Thiazole C -5 (C-CONH) | ~111 - 107 | The second unsubstituted carbon of the thiazole ring, appearing at a higher field than the other ring carbons.[4][9] | | Methyl (C H₃) | ~18 - 15 | The methyl carbon, appearing in the typical aliphatic region.[4] |

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural details inferred from its fragmentation pattern. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a positively charged molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. The excess energy causes the molecular ion to break apart into smaller, characteristic fragment ions, which provide clues to the molecule's structure.[11]

Experimental Protocol (Electron Ionization - MS):

-

Sample Introduction: A small amount of the solid or a concentrated solution of the sample is introduced into the high-vacuum source of the mass spectrometer. The sample is vaporized by heating.

-

Ionization: The gaseous molecules are bombarded with a beam of electrons (typically 70 eV), causing the ejection of an electron to form the molecular ion (M⁺•).

-

Acceleration & Separation: The resulting ions are accelerated by an electric field and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation:

-

Molecular Ion Peak (M⁺•): The peak with the highest m/z value (if stable enough to be observed) corresponds to the intact molecule, confirming its molecular weight. For C₁₁H₁₀N₄OS, the expected monoisotopic mass is approximately 246.06 g/mol .

-

Fragmentation Pattern: The fragmentation pathways are rationalized by the cleavage of the weakest bonds and the formation of the most stable carbocations or radical cations.

Figure 3: A plausible mass fragmentation pathway.

A key fragmentation involves the cleavage of the amide C-N bond, which is relatively weak. This can lead to the formation of a phenylamino cation radical or, more commonly, the loss of the phenylamino radical to generate an acylium ion.[12][13] Subsequent fragmentation of the thiazole ring itself can also occur. The presence of fragments at m/z 92 (phenylamine) and 77 (phenyl) are strong indicators of the N-phenyl moiety.

UV-Visible (UV-Vis) Spectroscopy

Principle & Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated systems (alternating single and double bonds) and heteroatoms with non-bonding electrons. The title compound, with its aromatic thiazole and phenyl rings, is expected to show distinct absorption bands.

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-transparent solvent such as ethanol, methanol, or chloroform.[10]

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Analysis: Scan a range of wavelengths, typically from 200 to 700 nm, to record the absorption spectrum. The wavelength of maximum absorbance (λ_max) is recorded.

Data Interpretation: The spectrum is expected to show multiple absorption bands corresponding to different electronic transitions.[8]

-

π → π* Transitions: These high-energy transitions occur within the conjugated π-systems of the thiazole and phenyl rings. They typically result in strong absorption bands in the 250-400 nm range.

-

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from N, S, or O atoms) to an anti-bonding π* orbital. They result in weaker absorption bands at longer wavelengths, sometimes extending into the visible region.

The exact position and intensity of the λ_max values can be influenced by the solvent polarity and substitution on the aromatic rings.[8]

Conclusion

The structural elucidation of this compound derivatives is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. FT-IR provides the initial confirmation of essential functional groups. High-resolution ¹H and ¹³C NMR spectroscopy then delivers a definitive map of the carbon-hydrogen framework. Mass spectrometry validates the molecular weight and offers corroborating structural evidence through fragmentation analysis. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By judiciously applying this suite of analytical methods, researchers can achieve an unambiguous and robust characterization of these medicinally important molecules, forming a solid foundation for further drug development and biological studies.

References

-

Shi, H., Liu, F., & Shen, S. (n.d.). Synthesis and Spectral Characterization of Some Novel Thiazolyl-Pyrazoline Derivatives Containing 1,2,3-Triazole Moiety. Taylor & Francis Online. Available at: [Link]

-

Shawali, A. S., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules. Available at: [Link]

-

Srinivas, K., et al. (2011). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Tropical Journal of Pharmaceutical Research. Available at: [Link]

-

Abdelgawad, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]

-

Ramalingam, A., & Sarvanan, R. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. Available at: [Link]

-

ResearchGate. (n.d.). UV–vis and fluorescence spectra of selected thiazol‐2‐imine derivatives. Available at: [Link]

-

ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. Available at: [Link]

-

Blaja, S. (2019). Synthesis of New Di- and Trinorlabdane Compounds with 2-amino-1,3-thiazole Units. ResearchGate. Available at: [Link]

-

Cavus, M. S., & Muglu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute. Available at: [Link]

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances. Available at: [Link]

-

Edwards, L. H. (1967). The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

ResearchGate. (n.d.). Selected IR and 1 H NMR data for the aminothiazole compounds. Available at: [Link]

-

Yakupoğulları, F., et al. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. IUCrData. Available at: [Link]

-

ResearchGate. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole. Available at: [Link]

-

Hamed, F. M., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectral data of compounds 1-6. Available at: [Link]

-

Bonnel, C., et al. (2016). FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. ResearchGate. Available at: [Link]

-

Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Wahaibi/d949c25f6176a60459747970875c7546a3648833]([Link]

-

Reva, I., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Available at: [Link]

-

Venugopala, K. N., et al. (2007). Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]

-

Mohamed, Y. F., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Ayimbila, S., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

-

ResearchGate. (n.d.). Proposed mass fragmentation pattern for compound 5a. Available at: [Link]

-

Farghaly, T. A., et al. (2019). Synthesis, Molecular Docking and Antitumor Activity of New Dithiazoles. ResearchGate. Available at: [Link]

-

HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available at: [Link]

Sources

- 1. Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. jpionline.org [jpionline.org]

- 6. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 7. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide and its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action for the novel compound this compound. While specific mechanistic data for this exact molecule is not yet prevalent in public literature, the 2-aminothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. This document will, therefore, leverage the known activities of structurally related compounds to propose a robust, multi-faceted strategy for elucidating its molecular targets and cellular effects.

The 2-aminothiazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable range of pharmacological activities.[1][2] Derivatives of this scaffold have been extensively explored and have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4] The versatility of the 2-aminothiazole core allows for diverse chemical modifications, making it a valuable template for the design of targeted therapies.[5]

Notably, in the realm of oncology, 2-aminothiazole derivatives have been designed as inhibitors of various key enzymes involved in cancer progression. These include kinase inhibitors targeting Bcr-Abl and c-Met, as well as histone deacetylase (HDAC) inhibitors.[6][7] Given this precedent, a logical starting point for investigating this compound is to explore its potential as an enzyme inhibitor, particularly within the context of cancer cell signaling.

A Proposed Strategy for Mechanism of Action Elucidation

The following is a systematic, multi-step approach to comprehensively determine the mechanism of action of this compound. This strategy progresses from broad, initial screening to in-depth biochemical and cellular validation.

Stage 1: Initial Target Identification and Cellular Effects

The initial phase focuses on identifying potential molecular targets and observing the compound's general effects on cancer cells.

2.1.1. Computational Screening (In Silico)

-

Objective: To predict potential protein targets based on structural similarity to known inhibitors.

-

Methodology: Perform molecular docking studies of this compound against a panel of known cancer targets, particularly those for which other 2-aminothiazole derivatives have shown activity. This panel should include, but is not limited to:

-

Rationale: This cost-effective initial step can help prioritize experimental assays towards the most likely targets.

2.1.2. Broad-Spectrum Kinase Profiling

-

Objective: To experimentally screen the compound against a large panel of kinases.

-

Methodology: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to test the inhibitory activity of the compound at a fixed concentration (e.g., 10 µM) against hundreds of kinases.

-

Rationale: This provides an unbiased view of the compound's selectivity and identifies primary kinase targets.

2.1.3. Cellular Proliferation Assays

-

Objective: To determine the compound's effect on the growth of various cancer cell lines.

-

Methodology: Employ the MTT or a similar colorimetric assay to measure cell viability after treatment with a range of concentrations of the compound. A panel of cell lines should be chosen based on the potential targets identified in the in-silico and kinase profiling screens. For example:

-

Rationale: This establishes the compound's anti-proliferative activity and helps identify sensitive cell lines for further mechanistic studies.

Stage 2: Target Validation and Pathway Analysis

Once initial targets and cellular effects are identified, the next stage is to validate these findings and understand their impact on cellular signaling.

2.2.1. Western Blot Analysis

-

Objective: To assess the effect of the compound on the target protein and its downstream signaling pathways.

-

Methodology: Treat a sensitive cell line with the compound and perform Western blotting to detect changes in the phosphorylation status of the target protein and key downstream effectors. For example, if c-Met is a suspected target, one would probe for phosphorylated c-Met (p-MET) and total c-Met.[7]

-

Rationale: This provides direct evidence of target engagement in a cellular context.

Workflow for Target Validation

Caption: A streamlined workflow for validating a potential molecular target.

2.2.2. Enzymatic Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the purified target enzyme.

-

Methodology: Perform in vitro enzymatic assays using the purified recombinant target protein. A range of compound concentrations is used to generate a dose-response curve and calculate the IC50 value.

-

Rationale: This quantifies the potency of the compound against its isolated target.

Hypothetical IC50 Data

| Compound | Target Enzyme | IC50 (µM) |

| This compound | c-Met Kinase | 2.01[7] |

| Crizotinib (Control) | c-Met Kinase | 0.02[7] |

2.2.3. Direct Binding Assays

-

Objective: To confirm a direct physical interaction between the compound and the target protein.

-

Methodology: Employ techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (Kd) of the compound to the purified target protein.

-

Rationale: These biophysical methods provide definitive evidence of a direct binding event.

Stage 3: In-depth Cellular and In Vivo Studies

The final stage involves a more detailed characterization of the compound's cellular effects and an evaluation of its efficacy in a living organism.

2.3.1. Cell Cycle and Apoptosis Analysis

-

Objective: To understand the cellular mechanisms underlying the anti-proliferative effects.

-

Methodology:

-

Cell Cycle Analysis: Treat cells with the compound, stain with propidium iodide, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Apoptosis Assays: Use methods such as Annexin V/PI staining followed by flow cytometry or a TUNEL assay to detect and quantify apoptotic cells.

-

-

Rationale: This elucidates whether the compound induces cell cycle arrest, apoptosis, or both.

Signaling Pathway Diagram

Caption: A simplified signaling pathway illustrating kinase inhibition.

2.3.2. In Vivo Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of the compound in an animal model.

-

Methodology: Utilize xenograft models where human cancer cells (from the sensitive cell line) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time.

-

Rationale: This provides crucial data on the compound's potential therapeutic efficacy in a living system.

Detailed Experimental Protocols

Protocol: Western Blot for Phospho-c-Met

-

Cell Culture and Treatment: Plate HT29 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-c-Met overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin) to ensure equal protein loading.[7]

Conclusion

Elucidating the mechanism of action of a novel compound like this compound requires a systematic and multi-pronged approach. By leveraging the known biological activities of the broader 2-aminothiazole class of molecules, researchers can formulate a targeted investigational plan. The strategy outlined in this guide, which progresses from in-silico analysis and broad screening to specific biochemical and in vivo validation, provides a robust framework for accurately identifying the molecular targets and cellular effects of this promising compound. This comprehensive understanding is essential for its further development as a potential therapeutic agent.

References

-

Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing.

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed.

-

Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Semantic Scholar.

-

Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate.

-

Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Hindawi.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

-

2-amino-N,4-diphenylthiazole-5-carboxamide. Benchchem.

-

The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Scirp.org.

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health.

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]